![molecular formula C7H11NO4 B562916 4-(1-Methyl-1-nitroethyl)tetrahydrofuran-2-one CAS No. 176793-53-6](/img/structure/B562916.png)
4-(1-Methyl-1-nitroethyl)tetrahydrofuran-2-one
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Description
“4-(1-Methyl-1-nitroethyl)tetrahydrofuran-2-one” is a chemical compound with the molecular formula C7H11NO4 and a molecular weight of 173.17 . It is also known as “4- (2-nitropropan-2-yl)oxolan-2-one” and "Dihydro-4- (1-methyl-1-nitroethyl)-2 (3H)-furanone" .
Molecular Structure Analysis
The molecular structure of “4-(1-Methyl-1-nitroethyl)tetrahydrofuran-2-one” is represented by the formulaCC(C)(C1COC(=O)C1)N+[O-]
. This indicates that the compound contains a tetrahydrofuran ring with a nitroethyl group attached to it.
Scientific Research Applications
Pharmacological Evaluation of Stereoisomers
The synthesis and pharmacological activities of the stereoisomers of a related compound, methyl tetrahydrofuran-2-ylmethyl 2,6-dimethyl-4-(2'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate (furnidipine), are reported. This study involves modified synthesis processes and evaluates the potency and selectivity of the isomers in brain, ileum, and cardiac tissues (Alajarín et al., 1995).
Probing Nicotinic Receptor Interactions
A study demonstrates the synthesis of 3-(6-Chloropyridin-3-yl)methyl-2-nitromethylenetetrahydrothiophene and -tetrahydrofuran through novel approaches using alpha-nitro ketone intermediates. These compounds are used to probe the Drosophila neonicotinoid-nicotinic acetylcholine receptor interaction (Zhang, Tomizawa, & Casida, 2004).
Synthesis of Benzyl and tert‐Butyl 3‐(2‐Methoxycarbonylethyl)‐4‐Methylpyrrole‐2‐Carboxylates
This research describes the condensation of methyl 4-oxobutanoate with nitroethane for synthesizing valuable pyrroles, involving tetrahydrofuran in the process (Drinan & Lash, 1994).
Transformation Studies
A procedure to convert 4-(1-methyl-1-nitroethyl-1-ONN-azoxy)-3-cyanofuroxan into 3-(1-methyl-1-nitroethyl-1-ONN-azoxy)-4-aminofuroxan was developed, with pathways of transformation of the amino group being studied extensively (Parakhin, Gordeev, & Luk’yanov, 2018).
Multienzymatic Stereoselective Cascade Process
A study exploited a two-step multienzymatic stereoselective cascade reduction of α-bromo-α,β-unsaturated ketones to give the corresponding bromohydrins, leading to the preparation of tetrahydrofuran synthons, which are precursors for various biologically active products (Brenna et al., 2017).
properties
IUPAC Name |
4-(2-nitropropan-2-yl)oxolan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c1-7(2,8(10)11)5-3-6(9)12-4-5/h5H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCYEHGQUZLVQW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CC(=O)OC1)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30662110 |
Source
|
Record name | 4-(2-Nitropropan-2-yl)oxolan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30662110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Methyl-1-nitroethyl)tetrahydrofuran-2-one | |
CAS RN |
176793-53-6 |
Source
|
Record name | Dihydro-4-(1-methyl-1-nitroethyl)-2(3H)-furanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=176793-53-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-Nitropropan-2-yl)oxolan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30662110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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